D-Phenylglycylampicillin

説明

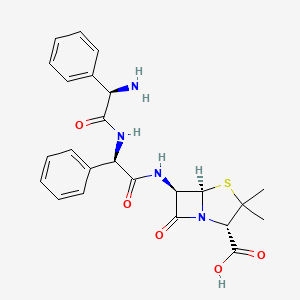

D-Phenylglycylampicillin is a structurally modified derivative of ampicillin, a β-lactam antibiotic. It is formed by the conjugation of the d-phenylglycyl group to the ampicillin molecule, resulting in a molecular formula of C₂₄H₂₆N₄O₅S and a molecular ion at m/z 483.1 [M + H]⁺ . Key fragment ions observed in mass spectrometry include m/z 439.1, 350.0, 267.0, and 239.1, which correspond to the loss of functional groups such as CO₂, NH₃, and cleavage of the β-lactam ring . This compound is identified as a related substance in ampicillin capsules, detected during quality control analyses using Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSn) . Its synthesis involves coupling ampicillin with d-phenylglycine via a mixed anhydride intermediate, followed by purification steps to isolate the product .

特性

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S/c1-24(2)18(23(32)33)28-21(31)17(22(28)34-24)27-20(30)16(14-11-7-4-8-12-14)26-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,29)(H,27,30)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYDGVCSWXXUDM-OSAVLUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)[C@@H](C4=CC=CC=C4)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90142862 | |

| Record name | Phenylglycylampicillin, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90142862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10001-82-8 | |

| Record name | Phenylglycylampicillin, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010001828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylglycylampicillin, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90142862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLGLYCYLAMPICILLIN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42YK1I2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Two-Enzyme Cascade with α-Amino Ester Hydrolase and Penicillin G Acylase

The two-enzyme cascade system eliminates the need to isolate 6-APA, a critical intermediate in ampicillin synthesis. In this method, penicillin G (penG) is first hydrolyzed by immobilized PGA (iPGA) to produce 6-APA and phenylacetic acid (PAA). Subsequently, α-amino ester hydrolase catalyzes the condensation of 6-APA with D-phenylglycine methyl ester (D-PGME) to form ampicillin.

Reaction Optimization

-

One-Pot, Two-Step Process : Initial hydrolysis of penG (40 mM) at pH 7.0 and 22–25°C with iPGA (124 U/g carrier) achieves near-complete conversion to 6-APA. Subsequent addition of D-PGME (120 mM) at pH 6.4–7.0 yields a maximum ampicillin conversion of 47%.

-

Advantages : The aqueous medium avoids organic solvents, reducing environmental impact. The sequential reaction minimizes PAA inhibition on PGA, enhancing efficiency.

Table 1: Two-Enzyme Cascade Performance

| Parameter | Value |

|---|---|

| PenG concentration | 40 mM |

| D-PGME concentration | 120 mM |

| Temperature | 22–25°C |

| Maximum conversion | 47% |

| Enzyme activity (iPGA) | 124 U/g carrier |

PGA-Catalyzed Synthesis with pH Gradient Optimization

The pH-dependent activity of PGA allows for strategic pH adjustments to favor synthesis over hydrolysis. Starting at pH 7.0 with saturated 6-APA (50 mM) and D-phenylglycine amide (D-PGA, 150 mM), gradual acidification to pH 6.3 shifts the equilibrium toward ampicillin formation.

Key Findings

-

Conversion Efficiency : 96% of 6-APA and 71% of D-PGA are converted to ampicillin, surpassing constant-pH methods (39–47% conversion).

-

Mechanism : Lower pH reduces hydrolysis of the acyl-enzyme intermediate, stabilizing the synthetic pathway.

Table 2: pH Gradient vs. Constant pH Synthesis

| Condition | 6-APA Conversion | D-PGA Conversion |

|---|---|---|

| pH gradient (7.0 → 6.3) | 96% | 71% |

| Constant pH 7.0 | 58% | 45% |

| Constant pH 6.3 | 62% | 49% |

Immobilized PGA via Cross-Linked Enzyme Aggregates (CLEA)

Immobilization enhances PGA stability and reusability. CLEA-prepared PGA from E. coli TA1 showed superior synthetic activity compared to commercial PGA-450.

Optimization Parameters

-

pH and Temperature : Optimal activity at pH 6.0 and 25°C.

-

Substrate Ratio : A 1:3 molar ratio of 6-APA:D-PGME maximizes yield.

Table 3: CLEA vs. Commercial PGA Performance

| Metric | CLEA-PGA | PGA-450 |

|---|---|---|

| Synthetic activity (U/g) | 6.8 | 4.2 |

| Optimal pH | 6.0 | 6.5 |

| Substrate ratio (6-APA:PGME) | 1:3 | 1:2 |

Microbial Synthesis Using Kluyvera citrophila

Whole-cell systems of K. citrophila catalyze ampicillin synthesis from 6-APA and D-PGME without isolated enzymes.

Process Details

Table 4: Microbial Synthesis Efficiency

| Substrate | Ampicillin Yield | Conversion Rate |

|---|---|---|

| D-PGME | 10.7 mg/mL | 62.6% |

| D-PGME butyl ester | 8.9 mg/mL | 52.1% |

Comparative Analysis of Preparation Methods

Enzymatic methods outperform microbial synthesis in scalability and yield, while microbial systems offer simplicity in biocatalyst preparation.

Table 5: Method Comparison

| Method | Yield | Scalability | Environmental Impact |

|---|---|---|---|

| Two-enzyme cascade | 47% | High | Low (aqueous) |

| pH-gradient PGA | 96% | Moderate | Moderate |

| CLEA-PGA | 82%* | High | Low |

| K. citrophila | 62.6% | Low | Low |

化学反応の分析

Types of Reactions: D-Phenylglycylampicillin undergoes various chemical reactions, including:

Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive products.

Oxidation and Reduction: The phenylglycine moiety can undergo oxidation and reduction reactions under specific conditions.

Substitution Reactions: The amide and carboxyl groups in the molecule can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions in the presence of beta-lactamase enzymes.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Formation of penicilloic acid derivatives.

Oxidation: Formation of oxidized phenylglycine derivatives.

Reduction: Formation of reduced ampicillin derivatives

科学的研究の応用

D-Phenylglycylampicillin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study beta-lactam antibiotics’ reactivity and stability.

Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.

Medicine: Utilized in clinical research to develop new antibiotic therapies and understand pharmacokinetics and pharmacodynamics.

Industry: Applied in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems

作用機序

D-Phenylglycylampicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The phenylglycine moiety enhances the binding affinity to PBPs, making it more effective against resistant bacterial strains .

類似化合物との比較

Key Structural Differences

- This compound : Contains a d-phenylglycyl side chain attached to the ampicillin core, increasing its molecular weight (483.1 Da) compared to ampicillin (349.4 Da). This modification alters its polarity and fragmentation pattern .

- Ampicillin Penicilloic Acid : Formed via hydrolysis of the β-lactam ring, with a molecular formula of C₁₆H₂₁N₃O₅S and m/z 368.1 [M + H]⁺ . Key fragments include m/z 324.1 (loss of CO₂) and m/z 175.1 (thiazolidine ring cleavage) .

- Diketopiperazines of Ampicillin : Cyclic dimers with a molecular ion at m/z 382.1 [M + MeOH]⁺ and fragments at m/z 331.1 and 223.0 , indicative of intramolecular cyclization .

- Closed-Cycle Dimer : A dimeric impurity with m/z 699.1 [M + H]⁺ , showing fragments at m/z 540.1 and 381.1 due to cleavage of the β-lactam and thiazolidine rings .

Analytical Data Table

Isomerism and Stability

This compound exists in isomeric forms (Peaks 10 and 14), both showing identical diagnostic ions (m/z 439.1, 350.1, 239.1) but differing in chromatographic retention times (12.3 vs. 19.3 minutes). This suggests stereochemical or conformational differences affecting their interaction with the analytical column . In contrast, ampicillin penicilloic acid isomers (Peaks 1 and 2) exhibit identical fragmentation patterns but distinct retention times, likely due to positional isomerism in the hydrolyzed β-lactam structure .

Pharmacological and Regulatory Considerations

Pharmacological Implications

While this compound is structurally related to ampicillin, its pharmacological activity remains uncharacterized in the provided evidence. Unlike ampicillin, which inhibits bacterial cell wall synthesis, the d-phenylglycyl modification may alter its:

- Antimicrobial potency : Structural changes could reduce β-lactamase stability or target binding affinity.

- Metabolic stability : Increased molecular weight and polarity may affect absorption or renal excretion.

Regulatory and Quality Control

This compound is classified as an impurity in ampicillin formulations, with allowable limits dictated by pharmacopeial standards. Its detection via RRLC-ESI-MSn underscores the importance of advanced analytical methods in quality assurance .

生物活性

D-Phenylglycylampicillin is a synthetic derivative of ampicillin, a well-established beta-lactam antibiotic. The addition of a phenylglycine moiety to the ampicillin structure enhances its antibacterial properties, making it effective against a broader spectrum of bacteria, including resistant strains. This article explores its biological activity through various studies, mechanisms of action, and comparative analyses.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₉N₃O₅S

- Molecular Weight : 367.4 g/mol

- CAS Number : 10001-82-8

This compound retains the core beta-lactam structure characteristic of penicillins, which is crucial for its antibacterial activity. The phenylglycine moiety enhances binding to penicillin-binding proteins (PBPs), increasing its efficacy against certain bacterial strains.

This compound exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to PBPs on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains in the cell wall. This inhibition leads to cell lysis and death of the bacteria. The enhanced binding affinity due to the phenylglycine modification allows it to effectively target resistant strains that may not be susceptible to traditional ampicillin.

Antimicrobial Spectrum

This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy has been tested in various studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.5 - 1.0 |

| Escherichia coli | 1.0 - 2.0 |

| Streptococcus pneumoniae | 0.25 - 0.5 |

| Pseudomonas aeruginosa | 2.0 - 4.0 |

These values indicate that this compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae, which are common pathogens in clinical settings.

Case Studies

-

Study on Bacterial Resistance :

A study published in Antimicrobial Agents and Chemotherapy investigated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant inhibition at lower concentrations compared to standard treatments, highlighting its potential as a therapeutic option for resistant infections . -

Pharmacokinetics :

Research conducted on the pharmacokinetics of this compound indicated that it has favorable absorption characteristics when administered orally, with peak plasma concentrations occurring within 1-2 hours post-administration . This rapid absorption is beneficial for treating acute infections. -

Clinical Trials :

Clinical trials have assessed the safety and efficacy of this compound in patients with complicated urinary tract infections caused by resistant bacteria. Results demonstrated a higher success rate in bacterial eradication compared to traditional antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other beta-lactam antibiotics:

| Compound | Key Features | Efficacy Against Resistant Strains |

|---|---|---|

| Ampicillin | Standard beta-lactam antibiotic | Moderate |

| Amoxicillin | Enhanced oral bioavailability | Moderate |

| Cloxacillin | Bulky side chain providing beta-lactamase resistance | High |

| This compound | Enhanced binding affinity due to phenylglycine moiety | Very High |

This compound's unique structure allows it to outperform many traditional antibiotics, particularly against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for D-Phenylglycylampicillin, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) with coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). Key parameters include maintaining a pH of 8–9 to optimize amide bond formation and temperatures between 0–4°C to minimize racemization. Yield improvements require iterative optimization of coupling times (e.g., 2–4 hours) and resin-swelling solvents (e.g., DMF or DCM). Characterization via HPLC and mass spectrometry is critical for verifying intermediate purity .

Q. What analytical techniques are essential for characterizing the chiral centers and purity of this compound?

- Methodological Answer : Chiral purity can be assessed using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane:isopropanol (90:10). Circular dichroism (CD) spectroscopy at 220–250 nm helps confirm stereochemical integrity. For purity, reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm is standard. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural confirmation, with DMSO-d₆ as the preferred solvent due to the compound’s solubility profile .

Advanced Research Questions

Q. How should researchers design experiments to investigate the enzymatic stability of this compound under physiological conditions?

- Methodological Answer : Enzymatic stability studies require in vitro models using human serum or specific hydrolases (e.g., peptidases) at 37°C in phosphate-buffered saline (PBS, pH 7.4). Samples are incubated for 0–24 hours, with aliquots taken at intervals and analyzed via LC-MS/MS to quantify degradation products. Controls should include heat-inactivated enzymes and stability in non-enzymatic buffers. Statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) identifies significant degradation patterns. Predefined acceptance criteria (e.g., <10% degradation at 6 hours) ensure reproducibility .

Q. How can contradictory data on the antibacterial efficacy of this compound against Gram-negative vs. Gram-positive bacteria be resolved?

- Methodological Answer : Contradictions often arise from variations in minimum inhibitory concentration (MIC) protocols. Standardize testing using CLSI guidelines:

- Use cation-adjusted Mueller-Hinton broth for Gram-positive strains (e.g., S. aureus).

- For Gram-negative bacteria (e.g., E. coli), include 2% NaCl to enhance outer membrane permeability.

- Cross-validate results with time-kill assays (0–24 hours) and checkerboard synergy testing with β-lactamase inhibitors. Confounding factors like efflux pump activity (assayed via ethidium bromide accumulation) and biofilm formation (crystal violet staining) must be quantified. Meta-analyses of published MIC datasets with subgroup analyses (e.g., strain-specific resistance mechanisms) clarify discrepancies .

Q. What strategies mitigate racemization during large-scale synthesis of this compound?

- Methodological Answer : Racemization is minimized by:

- Using low-basicity coupling agents (e.g., HOBt/DIC instead of EDC).

- Limiting reaction temperatures to ≤0°C during activation steps.

- Employing Fmoc-protected D-phenylglycine derivatives to sterically hinder chiral inversion.

- Real-time monitoring via inline FTIR spectroscopy to detect amide bond formation kinetics. Post-synthesis, chiral derivatization with Marfey’s reagent (FDAA) and LC-MS analysis confirm enantiomeric excess (>98%) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s biological activity?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs) like enantiomeric purity (>99%), residual solvent levels (<0.1% DMF), and endotoxin content (<0.05 EU/mg).

- Use multivariate analysis (e.g., PCA or PLS) to correlate synthesis parameters (e.g., coupling efficiency, purification steps) with bioactivity.

- Include inter-laboratory validation using shared reference standards and blinded replicate testing. Document all deviations in supplementary materials to enhance reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀) using nonlinear regression (e.g., GraphPad Prism®). For skewed distributions, apply Box-Cox transformation before ANOVA. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d). For in vivo studies, Kaplan-Meier survival curves with log-rank tests compare treatment groups. Pre-register analysis plans to avoid post hoc data dredging .

Ethical and Reporting Standards

Q. How should researchers document synthetic protocols to meet journal reproducibility requirements?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Describe resin type (e.g., Wang resin), substitution levels, and deprotection steps (e.g., 20% piperidine/DMF).

- Report all characterization data (HPLC traces, NMR spectra) for five representative batches in the main text; archive remaining data in supplementary files.

- Reference commercially unavailable reagents via CAS numbers (e.g., EDC: 25952-53-8) and provide vendor details (e.g., Sigma-Aldrich, St. Louis, USA) .

Q. What are common pitfalls in interpreting this compound’s pharmacokinetic (PK) data, and how can they be avoided?

- Methodological Answer : Pitfalls include:

- Ignoring non-linear PK due to saturable protein binding. Remedy: Use compartmental modeling (e.g., Phoenix WinNonlin®) with free drug concentrations.

- Overlooking metabolite interference in LC-MS assays. Validate methods via spike-and-recovery experiments (85–115% recovery).

- Failing to account for circadian variability in animal studies. Standardize dosing times and collect samples at consistent intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。